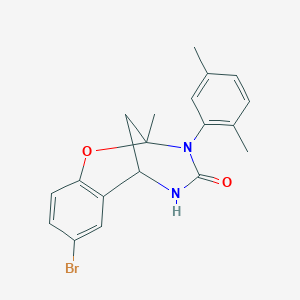

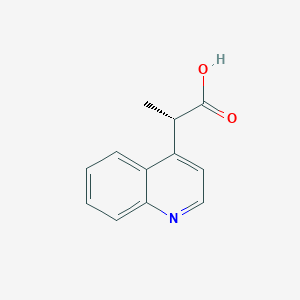

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-466722 is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in a variety of cellular processes, including glycogen synthesis, cell differentiation, and gene expression.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated various synthetic routes and chemical properties of compounds structurally related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." For example, studies have detailed the synthesis of cyclopropene and cyclopropane derivatives that could inhibit mycolic acid biosynthesis, a crucial component in the cell walls of mycobacteria, suggesting potential antimicrobial applications (Hartmann et al., 1994). Additionally, research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives from morpholine reactions has been reported, indicating the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activity (Tret’yakov et al., 2020).

Biochemical Applications

Compounds related to "this compound" have found applications in biochemical research. For instance, fluorescein-based dyes derivatized with morpholine structures have been developed for sensing biological Zn(II), demonstrating significant potential in biological imaging and metal ion detection (Nolan et al., 2005).

Materials Science

In the field of materials science, morpholine derivatives have been utilized in the synthesis of zinc metalloporphyrins for efficient light harvesting in dye-sensitized solar cells. These studies illustrate the role of morpholine-containing compounds in developing renewable energy technologies (Wang et al., 2005).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves the reaction of 4-morpholin-4-ylaniline with ethyl cyanoacetate to form (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid.", "Starting Materials": [ "4-morpholin-4-ylaniline", "ethyl cyanoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Dissolve 4-morpholin-4-ylaniline in acetic acid and add sodium ethoxide.", "Heat the mixture to reflux for 1 hour.", "Add ethyl cyanoacetate to the reaction mixture and heat to reflux for 4 hours.", "Cool the reaction mixture and add water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." ] } | |

| 1095913-20-4 | |

Fórmula molecular |

C14H14N2O3 |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |

Clave InChI |

HWGRTFSVKFEGGE-FMIVXFBMSA-N |

SMILES isomérico |

C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |

SMILES |

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |

SMILES canónico |

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)

![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)